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Lesogaberan napadisylate absorption rate and experimental design

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Compound of Interest

Compound Name: Lesogaberan napadisylate

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Technical Support Center: Lesogaberan Napadisylate

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving **lesogaberan napadisylate**.

Frequently Asked Questions (FAQs)

Q1: What is Lesogaberan and what is its primary mechanism of action?

Lesogaberan (also known as AZD3355) is a potent and selective agonist for the Gamma-aminobutyric acid type B (GABA-B) receptor.[1][2][3] Its primary mechanism of action is to stimulate GABA-B receptors, which are G protein-coupled receptors that mediate slow and prolonged inhibitory effects in the nervous system.[4] This activation leads to downstream effects such as the inhibition of transient lower esophageal sphincter relaxations (TLESRs), which is the primary basis for its investigation as a treatment for gastroesophageal reflux disease (GERD).[5][6][7]

Q2: What are the key binding affinities and potencies of Lesogaberan?

Lesogaberan demonstrates high potency and selectivity for the GABA-B receptor. Key in-vitro parameters include:



- EC50: 8.6 nM for human recombinant GABA-B receptors.[2][8][9]
- Ki (rat brain membranes): 5.1 nM for GABA-B receptors, compared to 1.4 μM for GABA-A receptors, highlighting its selectivity.[2][8][9]

Q3: What is the general pharmacokinetic profile of Lesogaberan in humans?

Following oral administration, lesogaberan is rapidly and extensively absorbed.[10] A study in healthy male subjects showed that after a single 100 mg oral dose, the maximum plasma concentration (Cmax) was reached within 1-2 hours.[10] The drug has a terminal half-life of approximately 11 to 13 hours.[10] The primary route of elimination is metabolism, with about 84% of the dose excreted in the urine as the parent compound or its metabolites.[10]

Q4: Has Lesogaberan been evaluated in clinical trials?

Yes, lesogaberan has been investigated in multiple Phase I and Phase II clinical trials for the treatment of GERD, often as an add-on therapy for patients who respond partially to proton pump inhibitors (PPIs).[1][5][7][11] For example, a Phase IIb study randomized 661 patients to receive various doses of lesogaberan (60, 120, 180, or 240 mg twice daily) or a placebo alongside their ongoing PPI therapy.[5] While it was generally well-tolerated, the highest dose showed only a marginal, though statistically significant, improvement in symptoms compared to placebo.[5] The development of lesogaberan was ultimately discontinued as its efficacy was not deemed clinically meaningful for the target population.[12]

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters for lesogaberan from preclinical and clinical studies.

Table 1: Preclinical Oral Bioavailability

Species	Oral Bioavailability	Source
Rat	100%	[2][9]
Dog	88%	[2][9]



Table 2: Human Pharmacokinetic Parameters (Single

Dose)

Parameter	Value	Conditions	Source
Dose (Oral)	100 mg	Healthy male subjects	[10]
Tmax (Time to Cmax)	1 - 2 hours	Healthy male subjects	[10]
Terminal Half-life (t½)	11 - 13 hours	Healthy male subjects	[10]
Renal Clearance	~22% of total clearance	Healthy male subjects	[10]
Total Urinary Excretion	~84% of dose (parent + metabolites)	Healthy male subjects	[10]

Experimental Protocols & Methodologies Protocol 1: In-Vivo Assessment of TLESRs in Healthy Volunteers

This protocol provides a generalized framework based on methodologies used in Phase I clinical trials to assess the pharmacodynamic effect of lesogaberan on transient lower esophageal sphincter relaxations (TLESRs).

Objective: To measure the effect of a single oral dose of lesogaberan on the frequency of TLESRs and acid reflux episodes in healthy subjects.

Design: Single-blind, placebo-controlled, randomized, crossover study.[13]

Methodology:

- Subject Enrollment: Recruit healthy male volunteers (N≈24).[13]
- Randomization & Dosing: Subjects are randomized to receive single oral doses of lesogaberan (e.g., 0.8 mg/kg), an active comparator like baclofen (e.g., 40 mg), and a placebo in separate treatment periods.[13] A washout period of at least 7 days should separate each treatment.[13]



- Standardized Meal: One hour after dosing, subjects consume a standardized meal to induce TLESRs.[6][13]
- Manometry and pH-metry: For the 3-hour period following the meal, perform esophageal
 manometry and pH-metry to record LES pressure, TLESRs, and esophageal acid exposure.
 [6][13]
- Data Analysis:
 - Quantify the total number of TLESRs and acid reflux episodes in the postprandial period for each treatment arm.
 - Calculate the mean LES pressure.
 - Use appropriate statistical methods (e.g., geometric mean ratio for TLESRs) to compare the effects of lesogaberan and baclofen to placebo.[13]

Protocol 2: In-Vitro GABA-B Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of lesogaberan for the GABA-B receptor using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of lesogaberan at the rat GABA-B receptor.

Materials:

- Rat brain membrane preparation (source of GABA-B receptors).
- Radioligand: [3H]GABA.[2][8]
- Non-labeled lesogaberan at various concentrations.
- · Assay buffer.
- Scintillation counter.

Methodology:



- Incubation: In a microplate, combine the rat brain membranes, a fixed concentration of [3H]GABA, and varying concentrations of unlabeled lesogaberan.
- Equilibrium: Incubate the mixture to allow the binding reaction to reach equilibrium.
- Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters quickly with ice-cold assay buffer to remove nonspecifically bound radioactivity.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Generate a displacement curve by plotting the percentage of specific [3H]GABA binding against the logarithm of the lesogaberan concentration.
 - Calculate the IC50 value (the concentration of lesogaberan that inhibits 50% of specific [3H]GABA binding).
 - Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Troubleshooting Guide

Q1: We are observing high inter-individual variability in plasma concentrations in our pharmacokinetic study. What are the potential causes?

High variability is a common challenge in pharmacokinetic studies and can stem from multiple sources.[14]

- Physiological Factors: Differences in gastric emptying rates, intestinal transit times, and metabolism can significantly impact drug absorption and clearance.[14]
- Formulation Issues: The napadisylate salt form of lesogaberan is used to improve stability.
 However, issues with tablet dissolution or excipient interactions could lead to variable absorption. Low aqueous solubility is a known risk factor for high PK variability.[15][16]



- Food Effects: The timing and composition of meals can alter drug absorption. Clinical protocols for lesogaberan often specified dosing relative to a standardized meal to minimize this variable.[6][13]
- Patient Compliance: In multi-dose studies, ensuring strict adherence to the dosing schedule is critical.[17]
- Genetic Factors: Polymorphisms in drug transporters or metabolic enzymes can lead to subject-to-subject differences in drug exposure.[14]

Q2: Our study is showing a higher-than-expected incidence of paresthesia, even at lower doses. How can we mitigate this?

Paresthesia (a sensation of tingling or numbness) was a known dose-dependent adverse effect of lesogaberan.[12]

- Rate of Absorption: The occurrence of this side effect is strongly linked to the initial rate of drug absorption and the resulting peak plasma concentration (Cmax).[12] Rapid absorption leads to a higher incidence of paresthesia.
- Mitigation Strategies:
 - Fractionating the Dose: Administering the total dose in smaller, more frequent intervals can lower Cmax and reduce the incidence of paresthesia.[12]
 - Reducing Infusion Rate: For intravenous administration, slowing the rate of infusion can achieve the same effect.[12]
 - Modified-Release Formulations: The most effective strategy is to use a modified-release formulation designed to slow the rate of absorption, thereby blunting the Cmax while maintaining therapeutic exposure (AUC).[12]

Q3: In our in-vitro functional assay (e.g., cAMP inhibition), the dose-response curve for lesogaberan is inconsistent or shows a shallow slope. What should we check?

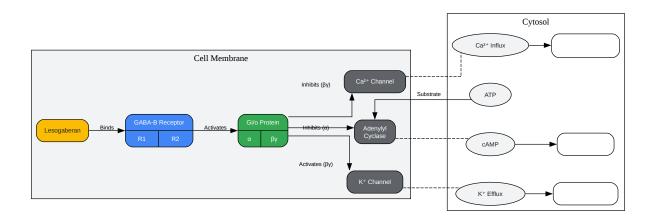
Assay System Integrity:



- Cell Health: Ensure the cells expressing the GABA-B receptor are healthy and not overconfluenced.
- Receptor Expression: Verify consistent expression levels of both GABA-B1 and GABA-B2 subunits, as functional receptors are obligate heterodimers.[4]
- Compound Stability: Lesogaberan's free form can be unstable; ensure you are using a stable salt form (like napadisylate or hydrochloride) and preparing fresh solutions.[2] If precipitation is observed, gentle heating or sonication may be required.[8]
- G-Protein Coupling: The GABA-B receptor signals through Gi/o proteins to inhibit adenylyl cyclase and reduce cAMP.[4][18] Ensure your assay conditions (e.g., presence of forskolin to stimulate cAMP production) are optimized to detect this inhibitory effect.
- Assay Interference: Check for any interference from your vehicle (e.g., DMSO) or other buffer components with the adenylyl cyclase or cAMP detection system.

Visualizations

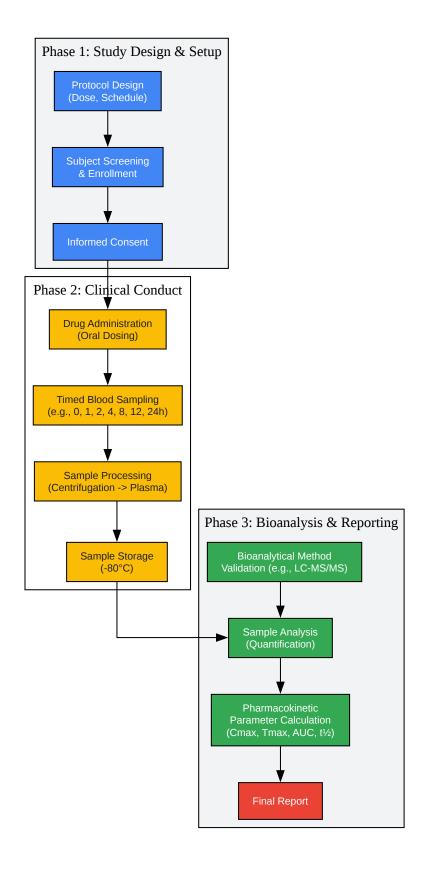




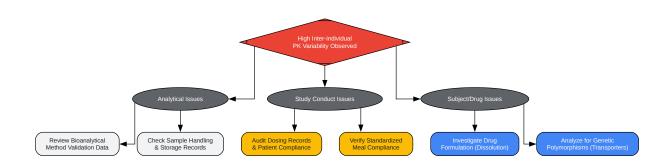
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Caption: GABA-B receptor signaling pathway activated by Lesogaberan.









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